4-((9H-purin-6-yl)oxy)aniline, also known as a purine derivative, is a compound that integrates the purine structure with an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential applications in drug design and development, particularly as it relates to the modulation of biological pathways involving purines.
The compound can be synthesized from various precursors, including substituted purines and aniline derivatives. The synthesis often involves several steps, including functionalization of the purine ring and subsequent coupling reactions with aniline.
4-((9H-purin-6-yl)oxy)aniline is classified as a heterocyclic compound, specifically a purine derivative. It falls under the category of organic compounds that contain nitrogen in a cyclic structure, which is crucial for many biological functions.
The synthesis of 4-((9H-purin-6-yl)oxy)aniline typically involves several key steps:
For example, one synthetic route involves the use of potassium carbonate-mediated reactions for benzylation followed by amidation processes to yield various derivatives, including 4-((9H-purin-6-yl)oxy)aniline .
The synthetic procedures often require careful control of reaction conditions such as temperature, solvent choice (e.g., DMSO or water), and reaction time to optimize yields and minimize side reactions. For instance, using solid-phase synthesis techniques can enhance the efficiency of introducing substituents at specific positions on the purine ring .
The molecular structure of 4-((9H-purin-6-yl)oxy)aniline consists of a purine core linked to an aniline group via an ether bond at the 6-position. The structural formula can be represented as follows:
The molecular weight of 4-((9H-purin-6-yl)oxy)aniline is approximately 218.23 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity.
4-((9H-purin-6-yl)oxy)aniline can participate in various chemical reactions:
Reactions involving this compound are often studied under controlled laboratory conditions using techniques like High Performance Liquid Chromatography (HPLC) for purification and analysis of reaction products.
The mechanism of action for 4-((9H-purin-6-yl)oxy)aniline primarily involves its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. This compound may act as an inhibitor or modulator of specific biochemical processes due to its structural similarity to naturally occurring purines.
Studies have shown that derivatives of purines can influence pathways related to cell proliferation and apoptosis, making them potential candidates for anticancer therapies .
4-((9H-purin-6-yl)oxy)aniline typically appears as a solid at room temperature with solubility in polar solvents like water and dimethyl sulfoxide.
The chemical properties include:
These properties are crucial for understanding how the compound behaves in biological systems and during synthesis.
4-((9H-purin-6-yl)oxy)aniline has several potential applications:
The synthesis of 4-((9H-purin-6-yl)oxy)aniline relies heavily on nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling. SNAr reactions exploit the inherent electrophilicity of C6 in purines, where 6-chloropurine undergoes displacement by p-aminophenol under basic conditions (e.g., K₂CO₃/DMF, 80°C) to yield the target compound in >75% efficiency [7]. Alternative routes employ Stille coupling for C8 functionalization prior to C6 amination; for example, iodination at C8 enables Pd⁰-catalyzed cross-coupling with stannanes like tributyl(4-(dimethylamino)phenyl)stannane [1]. Recent advances in ruthenium-catalyzed C–H functionalization allow direct silylation of arenes, creating synthetic handles for downstream modification of the aniline moiety [6].
Table 1: Comparative Efficiency of Coupling Methods
Method | Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
SNAr | K₂CO₃, DMF, 80°C | 75–85 | Requires electron-deficient purine |
Stille Coupling | Pd(PPh₃)₄, DMF, 100°C | 60–70 | Stannane toxicity |
Ru-Catalyzed C–H | [Ru], silane, 40°C | 50–65 | Ortho/meta selectivity challenges |
Regioselectivity is governed by halogen discrimination and protecting-group strategies. 6,8-Dichloropurine reacts selectively at C6 with p-aminophenol due to lower steric hindrance and higher electrophilicity, while C8 can be later modified via Suzuki or Sonogashira reactions [1] [7]. N9 alkylation (e.g., tetrahydropyranyl) prevents N7/N9 tautomerism interference during C6 functionalization [1]. For C2 modifications, directed ortho-metalation using n-BuLi/TMEDA achieves >90% regioselectivity, though competing N7 deprotonation remains a challenge [1].
Chemoselective introduction of the aniline moiety employs reductive amination or nitro-group reduction. Condensation of 6-chloropurine with 4-nitroanisole via SNAr, followed by catalytic hydrogenation (H₂/Pd-C, EtOH), affords the aniline derivative without purine ring reduction [5] [7]. Alternatively, copper-catalyzed oxidative amination couples purine-6-ol with aniline using CuI/O₂, though this method risks N7 coordination side reactions [1]. Recent protocols leverage in situ azide reduction (Staudinger/aza-Wittig) to generate amines directly on purine-linked aryl groups [1].
Electronic and steric perturbations on the aniline ring significantly modulate bioactivity:
Table 2: SAR of Aniline Substituents in Anticancer Activity
Substituent Position | Group | c-Met IC₅₀ (μM) | DNA Binding Affinity |
---|---|---|---|
Para | –H | 0.98 | High |
Para | –OCH₃ | 0.22 | Moderate |
Meta | –Cl | 0.11 | Low |
Ortho | –CF₃ | 1.75 | Undetectable |
Hydrogen-bonding networks between the aniline –NH₂ and purine N1 are critical: Methylation of –NH₂ abolishes >90% of kinase inhibition, while carbonyl-conjugated analogs retain partial activity due to altered tautomer equilibria [2] [7]. QM/MM simulations confirm that electron-withdrawing groups at the aniline para position destabilize the purine N7–metal coordination, redirecting binding toward hydrophobic pockets [1].
These synthetic and structural insights provide a roadmap for tailoring 4-((9H-purin-6-yl)oxy)aniline derivatives toward targeted therapeutic applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9